Norverrucosidin
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-methoxy-5-methyl-6-[(2S,3S)-2-methyl-3-[(2Z,4E)-4-methyl-5-[(2R,4S,5S)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one |
InChI |
InChI=1S/C23H30O6/c1-12(11-21(5)20-22(6,29-20)15(4)27-21)9-13(2)18-23(7,28-18)19-14(3)16(25-8)10-17(24)26-19/h9-11,15,18,20H,1-8H3/b12-11+,13-9-/t15-,18-,20?,21+,22-,23-/m0/s1 |
InChI Key |
OECUDTNQFAWZDD-JRYAVYMSSA-N |
Isomeric SMILES |
C[C@H]1[C@]2(C(O2)[C@@](O1)(C)/C=C(\C)/C=C(/C)\[C@H]3[C@@](O3)(C)C4=C(C(=CC(=O)O4)OC)C)C |
Canonical SMILES |
CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=CC(=O)O4)OC)C)C |
Origin of Product |
United States |
Ii. Occurrence, Isolation, and Structural Elucidation
Natural Sources and Producing Microorganisms
Norverrucosidin is a secondary metabolite produced by specific species of fungi, most notably within the genus Penicillium. These microorganisms have been isolated from both terrestrial and marine environments, highlighting the broad distribution of fungi capable of synthesizing this compound.
Research into the genus Penicillium has led to the identification of several species that produce this compound. This bioprospecting has been crucial in understanding the natural distribution of the compound.
Strains of Penicillium polonicum have been confirmed as producers of this compound. One notable example is the strain AP2T1, which was isolated from the gills of a shark, Isurus oxyrinchus. acgpubs.orgacgpubs.orgresearchgate.net In a specific study, this strain was fermented in a static culture for 30 days, leading to the isolation of this compound alongside other metabolites. acgpubs.org Another producing strain, P. polonicum CS-252, was sourced from cold-seep sediments in the South China Sea at a depth of 1183 meters, demonstrating the fungus's adaptability to extreme deep-sea environments. mdpi.com
Penicillium aurantiogriseum is another significant fungal source of this compound. nio.res.inresearchgate.net Strains of this species, which are known to be widespread in both terrestrial and marine settings, have been isolated from various substrates including food, feed, and marine mud. mdpi.comresearchgate.net A marine-derived strain of P. aurantiogriseum, isolated from mud in the Bohai Sea, was shown to produce this compound along with its congener, verrucosidin (B1238970), and other related polyketides like verrucosidinol and verrucosidinol acetate (B1210297). nih.govmdpi.comresearchgate.netnih.gov
Marine environments have proven to be a rich reservoir for fungi that produce this compound. The compound has been isolated from fungi associated with various marine life and habitats. researchgate.netresearchgate.netnih.gov For instance, Penicillium polonicum strain AP2T1 was derived from the gills of a shark, while Penicillium aurantiogriseum was isolated from marine mud obtained from the Bohai Sea. acgpubs.orgmdpi.comnih.gov Furthermore, the deep-sea sediment of the South China Sea yielded Penicillium polonicum CS-252, another producer of verrucosidin-class compounds. mdpi.com These findings underscore the importance of marine ecosystems, from fauna to deep-sea sediments, as sources for novel and known natural products.
Table 1: Selected this compound-Producing Fungal Strains and Their Origin
| Producing Microorganism | Strain ID | Source of Isolation | Co-isolated Compounds |
| Penicillium polonicum | AP2T1 | Gills of shark (Isurus oxyrinchus) | Verrucosidin, Aurantiomide C, Fructigenine A, Cyclopenin, Cyclopenol, (R)-penipratynolene, (3S,4S)-3,4-dihydro-3,4,8-trihydroxyl-naphthalenone acgpubs.orgacgpubs.org |
| Penicillium aurantiogriseum | MF361 | Marine mud (Bohai Sea) | Verrucosidin, Verrucosidinol, Verrucosidinol acetate, Terrestric acids nih.govmdpi.comresearchgate.net |
| Penicillium polonicum | CS-252 | Deep-sea cold-seep sediment (South China Sea) | Poloncosidins A–F (novel verrucosidin derivatives) mdpi.com |
Fungal Bioprospecting: Penicillium Species
Methodologies for Isolation and Purification in Research Scale
The isolation of this compound from fungal cultures involves a multi-step process that begins with extraction from the fermentation medium, followed by chromatographic purification to obtain the pure compound.
The initial step in isolating this compound involves separating the fungal biomass (mycelium) from the liquid culture broth via filtration. acgpubs.org A common research-scale technique employs solvent extraction to recover the metabolites from both components. acgpubs.org
In one established method, the mycelium is extracted with methanol (B129727) (MeOH), while the fermentation broth is partitioned with a solvent of intermediate polarity, such as ethyl acetate (EtOAc). acgpubs.org The resulting extracts from the mycelium and the broth are then combined and concentrated under reduced pressure (in vacuo) to yield a crude extract containing a mixture of secondary metabolites. acgpubs.org
This crude extract is then subjected to a series of purification steps. An initial fractionation is often performed using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, eluting with methanol. acgpubs.org Subsequent purification typically involves reversed-phase column chromatography (RP-18) with a gradient of methanol and water. acgpubs.org The final step to achieve high purity often employs preparative high-performance liquid chromatography (HPLC). acgpubs.org The entire process is guided by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC to track the presence of the target compound in different fractions. acgpubs.orgnih.gov
Iii. Biosynthesis and Genetic Determinants
Polyketide Biosynthetic Pathway of Norverrucosidin
This compound is a member of the polyketide family of natural products. nih.gov Its biosynthesis originates from the polyketide pathway, a fundamental process in fungi for producing a wide array of secondary metabolites. mdpi.combris.ac.uk This pathway involves the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis, catalyzed by a large multifunctional enzyme known as a polyketide synthase (PKS). bris.ac.ukontosight.ai
The biosynthesis of this compound is initiated by a highly reducing polyketide synthase (HR-PKS). nih.gov The process starts with a starter unit, typically acetyl-CoA, which is loaded onto the PKS. bris.ac.uknih.gov This starter unit is then sequentially extended by the addition of several extender units, which are usually malonyl-CoA. bris.ac.uknih.gov During the chain elongation process, the growing polyketide chain undergoes a series of modifications, including reduction, dehydration, and methylation reactions, catalyzed by specific domains within the PKS enzyme. bris.ac.ukontosight.ai
As a congener of verrucosidin (B1238970), the biosynthetic pathway of this compound is thought to be nearly identical. researchgate.netnih.gov For the related compound citreoviridin (B190807), isotopic labeling studies have confirmed that its backbone is derived from one acetyl-CoA starter unit and eight malonyl-CoA extender units, with methyl groups supplied by S-adenosylmethionine (SAM). nih.gov this compound's structure, being a demethylated analogue of verrucosidin, suggests a similar assembly line but with one fewer methylation step occurring during its formation.
Relationship to the Aurovertin (B1171891) and Verrucosidin Biosynthetic Family
This compound is structurally and biosynthetically linked to a larger family of fungal mycotoxins characterized by an α-pyrone polyene core structure. researchgate.net It is directly classified within the verrucosidin family, which includes verrucosidin itself and other related metabolites like verrucosidinol. researchgate.netnih.govresearchgate.net The verrucosidins are considered part of the broader aurovertin group of polyketides. researchgate.net
Members of this extensive family, including aurovertin, citreoviridin, and asteltoxin, share significant structural motifs, such as a methylated α-pyrone ring and a conjugated polyene chain. nih.govresearchgate.net A key differentiator among these compounds is the structure of the terminal ring system; for instance, verrucosidin and citreoviridin possess a tetrahydrofuran (B95107) ring, while aurovertin features a more complex dioxabicyclooctane moiety. nih.gov The close biosynthetic relationship is underscored by the high degree of homology observed in their respective polyketide synthase genes. nih.govnih.gov
Table 1: Key Compounds in the Aurovertin and Verrucosidin Biosynthetic Family This table is interactive. Click on the headers to sort.
| Compound | Key Structural Features | Biosynthetic Precursors | Producing Organism (Example) |
|---|---|---|---|
| This compound | α-pyrone, polyene, tetrahydrofuran ring, demethylated backbone | Acetyl-CoA, Malonyl-CoA, SAM | Penicillium aurantiogriseum researchgate.netnih.gov |
| Verrucosidin | α-pyrone, polyene, tetrahydrofuran ring, methylated backbone | Acetyl-CoA, Malonyl-CoA, SAM | Penicillium polonicum nih.govnih.gov |
| Citreoviridin | α-pyrone, polyene, tetrahydrofuran ring | Acetyl-CoA, Malonyl-CoA, SAM | Aspergillus terreus nih.gov |
| Aurovertin | α-pyrone, polyene, dioxabicyclooctane moiety | Acetyl-CoA, Malonyl-CoA, SAM | Calcarisporium arbuscula |
Proposed Enzymatic Steps and Mechanistic Hypotheses in this compound Formation
The formation of this compound is a multi-step enzymatic process orchestrated by the PKS and subsequent tailoring enzymes. nih.gov
Polyketide Chain Assembly : The core of the molecule is assembled by a highly reducing Type I PKS. nih.govbris.ac.uk
Initiation : An Acyltransferase (AT) domain loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP) domain. bris.ac.uk
Elongation : The Ketosynthase (KS) domain catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and a malonyl-CoA extender unit, which is also loaded by the AT domain onto the ACP. bris.ac.uk This cycle repeats multiple times.
Processing : During elongation, specific domains act on the β-keto group. A Ketoreductase (KR) domain reduces it to a hydroxyl group, a Dehydratase (DH) domain eliminates water to form a double bond, and an Enoyl Reductase (ER) domain reduces the double bond. The specific combination of these domains at each step determines the final reduction state of the polyketide backbone. bris.ac.uk
Methylation : A C-methyltransferase (C-MeT) domain uses S-adenosylmethionine (SAM) as a donor to add methyl groups at specific positions on the chain. bris.ac.uk The absence of a methyl group in this compound compared to verrucosidin suggests either the C-MeT responsible for that specific methylation is inactive, inefficient, or that the substrate is not presented to it correctly.
Post-PKS Modifications (Tailoring) : After the PKS releases the completed polyketide chain, a series of tailoring enzymes modify it to yield the final structure. nih.gov
α-Pyrone Formation : The linear polyketide chain undergoes cyclization and dehydration to form the characteristic α-pyrone ring, a reaction that can occur spontaneously or be enzyme-catalyzed.
Tetrahydrofuran Ring Formation : The formation of the terminal tetrahydrofuran ring is hypothesized to proceed through a mechanism involving epoxidation of double bonds in the polyene chain by a monooxygenase, followed by enzyme-catalyzed epoxide hydrolysis and intramolecular cyclization. This mechanism has been proposed for the biosynthesis of the related compound citreoviridin. nih.gov
Identification and Characterization of Putative Biosynthetic Gene Clusters
While the biosynthetic gene cluster (BGC) for this compound has not been individually characterized, the cluster responsible for its close analogue, verrucosidin, has been identified and studied in Penicillium polonicum. nih.govnih.gov Given that this compound is a co-metabolite, its biosynthesis is almost certainly governed by the same gene cluster. researchgate.net
The identification of the verrucosidin BGC was accomplished through a genome mining approach. nih.gov Researchers searched the genome of P. polonicum for PKS genes with high similarity to known α-pyrone PKS genes, specifically aurA (aurovertin) and ctvA (citreoviridin). nih.govnih.gov This search identified 16 potential PKS genes. nih.gov Through expression analysis, a single PKS gene, designated verA , was found to be actively transcribed under conditions where verrucosidin was produced. nih.gov
To confirm the function of this cluster, the verA gene was deleted using CRISPR-Cas9 gene editing technology. nih.govnih.gov The resulting verA deletion mutants were unable to produce verrucosidin, providing definitive proof of the gene's role in the biosynthesis. nih.govnih.gov The genes adjacent to verA encode for tailoring enzymes, transporters, and transcription factors, which are consistent with the functions required for the complete biosynthesis and export of the molecule. nih.govnih.gov
Table 2: Putative Genes in the Verrucosidin (ver) Biosynthetic Gene Cluster and Their Hypothesized Functions This table is interactive. Click on the headers to sort.
| Gene | Proposed Function | Role in this compound Biosynthesis |
|---|---|---|
| verA | Highly-reducing polyketide synthase (HR-PKS) | Assembles the core polyketide backbone. nih.govnih.gov |
| verB | FAD-dependent monooxygenase | Potentially involved in the epoxidation steps required for tetrahydrofuran ring formation. nih.gov |
| verC | Acyl-CoA synthetase-like protein | May be involved in activating precursor molecules for the PKS. |
| verD | O-methyltransferase | Likely responsible for methylation of the polyketide intermediate. A variation in its activity could lead to this compound. |
| verR | Transcription factor | Regulates the expression of the other genes within the ver cluster. |
| verT | MFS transporter | Exports the final compound out of the fungal cell. |
Strategies for Biosynthetic Pathway Engineering for Research Production
Engineering the biosynthetic pathway of this compound offers a promising avenue for improving its production for research purposes and for generating novel, structurally related compounds. nih.govdtu.dk Several key strategies from the field of synthetic biology can be applied.
Heterologous Expression : One of the most powerful strategies is to clone the entire this compound BGC and express it in a well-characterized and genetically tractable host organism, such as Aspergillus nidulans or the yeast Saccharomyces cerevisiae. nih.govdtu.dk This approach can overcome issues like low production titers or silent BGCs in the native producer and facilitates easier genetic manipulation. dtu.dk The successful reconstitution of the citreoviridin pathway in A. nidulans demonstrates the feasibility of this approach for this class of compounds. nih.gov
Promoter Engineering : The native promoters controlling the expression of the BGC genes can be replaced with strong, inducible, or constitutive promoters in the heterologous host. mdpi.com This allows for precise control over the timing and level of gene expression, often leading to significantly increased product yields.
CRISPR-Based Genome Editing : CRISPR-Cas9 and related technologies are invaluable for pathway engineering. nih.gov They can be used to:
Knock out competing metabolic pathways to redirect precursor flux towards this compound production.
Activate the expression of a silent BGC in its native host by targeting transcriptional regulators.
Introduce precise mutations into the PKS or tailoring enzymes to alter their function and potentially create novel analogues.
Enzyme and Module Engineering : The modular nature of PKS enzymes makes them attractive targets for rational engineering. nih.govescholarship.org By swapping, deleting, or modifying specific domains (e.g., the C-methyltransferase), it may be possible to predictably alter the final structure. For instance, targeted inactivation of the specific C-MeT domain responsible for the final methylation step in verrucosidin biosynthesis could be a direct strategy to exclusively produce this compound. However, this can be challenging due to the complex protein-protein interactions required for a functional PKS assembly. escholarship.org
Iv. Chemical Synthesis and Derivatives Research
Synthetic Approaches to the Core Polyene Alpha-Pyrone Skeleton of Norverrucosidin Analogues
The synthesis of the this compound backbone, characterized by a polyene chain linked to an α-pyrone ring, requires meticulous planning and execution to control the geometry of the double bonds and the stereochemistry of the chiral centers.
Key Methodologies in Asymmetric and Stereoselective Synthesis
The stereochemical integrity of the side chain is paramount for the biological function of many complex natural products. Consequently, a significant focus of synthetic efforts has been on the application of asymmetric and stereoselective reactions.
A common and effective strategy involves the use of the "chiral pool," where readily available and enantiomerically pure natural products serve as starting materials. For instance, the synthesis of a key C11–C21 fragment of a this compound analogue was successfully accomplished using D-glucose as the chiral precursor. This approach elegantly transfers the inherent stereochemistry of the starting material to the target molecule, simplifying the synthetic process.
Diastereoselective aldol (B89426) reactions represent another cornerstone of modern asymmetric synthesis. By employing chiral auxiliaries, chemists can direct the formation of new stereocenters with a high degree of control. This methodology is particularly useful for constructing fragments of the polyketide chain with the desired relative stereochemistry.
Furthermore, the advent of enantioselective catalysis has provided powerful tools for establishing absolute stereochemistry. The use of chiral metal complexes or organocatalysts can facilitate key bond-forming reactions, yielding products with high enantiomeric excess.
Challenges and Advances in Total Synthesis of Complex Polyketides
The total synthesis of complex polyketides such as this compound is a formidable undertaking due to several inherent structural features. The conjugated polyene system is prone to isomerization and degradation under various reaction conditions, necessitating mild and highly selective methods for its construction. The stereochemically dense side chain requires precise control over multiple chiral centers.
A primary challenge lies in the stereocontrolled synthesis of the polyene segment. The Horner-Wadsworth-Emmons reaction and the Wittig reaction are frequently employed to form the carbon-carbon double bonds with the desired (E) or (Z) geometry. Careful selection of the phosphonate (B1237965) ylide or phosphonium (B103445) ylide and the reaction conditions is crucial for achieving high stereoselectivity.
The construction of the α-pyrone heterocycle also presents difficulties. While classic methods like the Pechmann condensation are available, they can be inefficient with highly functionalized substrates. Modern advancements include the use of transition-metal-catalyzed cyclization reactions, which can offer milder conditions and greater functional group tolerance.
A significant breakthrough in the field has been the development of convergent synthetic strategies. In this approach, complex molecules are assembled from several smaller, independently synthesized fragments. For example, a convergent synthesis of a this compound analogue involved the separate preparation of the C1–C10 polyene α-pyrone fragment and the C11–C21 side-chain fragment, which were then coupled in a later step. This strategy allows for greater flexibility and efficiency.
Development of this compound Derivatives and Analogues for Research Applications
The synthesis of derivatives and analogues is essential for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological effects.
Design and Synthesis of Alpha-Pyrone Modified Analogues
The α-pyrone ring is a common pharmacophore in many natural products, and modifications to this moiety can have a profound impact on biological activity. Analogues with altered substitution patterns on the α-pyrone ring have been designed and synthesized to investigate the role of these substituents.
For instance, analogues where the methyl group at the C6 position is absent or where the substituent at the C4 position is varied have been prepared. The synthesis of these molecules typically involves the de novo construction of the modified α-pyrone ring, followed by its elaboration to the full this compound-like structure.
| Analogue Type | Modification Description | General Synthetic Approach |
| C6-Desmethyl Analogue | Removal of the methyl group from the C6 position of the α-pyrone ring. | Synthesis of an α-pyrone precursor lacking the C6-methyl group, followed by coupling with the side-chain fragment. |
| C4-Substituted Analogues | Introduction of different chemical groups at the C4 position of the α-pyrone ring. | Employment of versatile synthetic building blocks that permit late-stage functionalization at the C4 position. |
Exploration of Other Structural Variations and Their Preparation
In addition to the α-pyrone ring, other regions of the this compound structure have been subjected to modification. These include changes to the length and degree of saturation of the polyene side chain, as well as alterations to the stereochemistry of the chiral centers.
The preparation of these analogues often necessitates the development of novel synthetic routes or the adaptation of existing ones. For example, creating analogues with a truncated polyene chain would involve using shorter aldehyde or phosphonate coupling partners in the olefination reactions.
| Structural Variation | Description of Modification | Synthetic Methodology |
| Side Chain Truncation | Shortening the length of the polyene side chain. | Utilization of smaller fragments in the coupling reactions that form the side chain. |
| Saturation of Double Bonds | Selective reduction of one or more of the double bonds in the polyene chain. | Catalytic hydrogenation using specific catalysts and conditions to control the extent and position of the reduction. |
| Epimerization of Stereocenters | Inversion of the stereochemical configuration at one or more of the chiral centers in the side chain. | Application of stereoselective reactions that favor the formation of the opposite diastereomer or chemical manipulation to invert an existing stereocenter. |
Semisynthetic Modifications for Targeted Research
Semisynthesis, which involves the chemical modification of the natural product itself, can be a highly efficient route to certain derivatives, particularly when the starting material is readily available. However, in the case of this compound, its low natural abundance has been a significant barrier to extensive semisynthetic studies.
Should improved production methods make this compound more accessible, a range of semisynthetic modifications could be envisioned. For example, the hydroxyl groups on the side chain could be selectively acylated, alkylated, or oxidized to probe their importance for biological activity. The double bonds of the polyene chain could also be targeted for selective transformations, such as epoxidation or dihydroxylation, to generate novel analogues. The development of more productive fermentation and purification protocols for this compound is a key step that would unlock the potential of semisynthesis for this fascinating molecule.
V. Biological Activities and Molecular Mechanisms of Action
Antimicrobial Research Investigations
Research into the antibacterial properties of norverrucosidin has shown some activity, particularly against Gram-positive bacteria. However, studies on its efficacy have yielded varied results. Some research indicates that this compound and related pyrone derivatives show weak or no significant antimicrobial effects. researchgate.netresearchgate.net
Conversely, other studies focusing on γ-pyrone derivatives have noted antibacterial activity. For instance, certain pyrone compounds have demonstrated moderate activity against Staphylococcus aureus. nio.res.in Specifically, nocapyrones, a type of γ-pyrone, have been found to be active against both Staphylococcus aureus and Bacillus subtilis. researchgate.net While these findings pertain to related compounds, they suggest a potential area for further investigation into this compound's specific antibacterial profile. The general consensus from broader screenings of medicinal plant extracts is that antibacterial activity is more commonly observed against Gram-positive bacteria like S. aureus and B. subtilis than against Gram-negative bacteria such as E. coli. nih.gov
Interactive Table: Antibacterial Activity of Related Pyrone Compounds
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Nocapyrones (γ-Pyrones) | Staphylococcus aureus | Active | researchgate.net |
| Nocapyrones (γ-Pyrones) | Bacillus subtilis | Active | researchgate.net |
| Peninaphones A-C (Naphtha-γ-pyrones) | Staphylococcus aureus | Moderate (MIC: 12.5-25 µg/mL) | nio.res.in |
| This compound | General Antimicrobial | Weak or no significant effect | researchgate.netresearchgate.net |
The antifungal potential of pyrone derivatives has been an active area of research. While specific data on this compound is limited, studies on related compounds provide valuable insights. The pyrone chemical structure is found in many natural products that exhibit a range of biological activities, including antifungal effects. researchgate.net
For example, certain naphtha-γ-pyrone derivatives have shown significant antifungal activity against various crop pathogens. nio.res.in Other research has focused on synthesizing novel pyrazole (B372694) carboxamide and pyrazole amide derivatives, which have demonstrated effectiveness against plant pathogenic fungi like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cnd-nb.info These findings highlight the potential of the broader pyrone class as a source for new antifungal agents, though direct research on this compound's antifungal capabilities is still needed.
Research on In Vitro Cytotoxic Effects in Cellular Models
This compound has demonstrated cytotoxic activity against human colon cancer cell lines. researchgate.net Specifically, in studies involving the HCT116 cell line, this compound showed notable inhibitory effects. researchgate.net The cytotoxic potential of compounds against HCT116 cells is a common benchmark in cancer research, with various natural and synthetic compounds being evaluated. mdpi.comjapsonline.comnih.govmdpi.com For instance, one study reported that this compound, along with its derivatives, exhibited cytotoxicity against the HCT116 cell line, with IC50 values in the micromolar range, indicating potent activity. researchgate.net
Interactive Table: Cytotoxic Activity of this compound and Derivatives
| Compound | Cell Line | IC50 (mM) | Reference |
|---|---|---|---|
| This compound | HCT116 | 0.058 | researchgate.net |
| This compound Derivative 1 | HCT116 | 0.10 | researchgate.net |
| This compound Derivative 2 | HCT116 | 0.076 | researchgate.net |
Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or cancerous cells. nih.govnih.gov The process is highly regulated and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. cellsignal.comwikipedia.org A key family of regulatory proteins is the Bcl-2 family, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). venclextahcp.com The balance between these proteins often determines a cell's fate. nih.gov
Research into the mechanisms of anticancer compounds frequently reveals an induction of apoptosis. For example, some agents work by activating the JNK-mediated apoptosis pathway. nih.gov In many cancers, the apoptotic machinery is deregulated, allowing tumor cells to survive and proliferate. nih.gov Therapeutic strategies often aim to restore the normal apoptotic process, for instance, by inhibiting anti-apoptotic proteins like Bcl-2, thereby allowing pro-apoptotic signals to trigger cell death. venclextahcp.com While the specific apoptotic mechanisms induced by this compound are still under detailed investigation, its cytotoxic effects suggest a likely interaction with these fundamental cell death pathways.
In addition to apoptosis, inducing cell-cycle arrest is another key mechanism through which anticancer agents inhibit tumor growth. archivesofmedicalscience.com The cell cycle is a tightly controlled process, and arresting it at a specific phase, such as G0/G1 or G2/M, prevents cancer cells from dividing. frontiersin.orgwikipedia.org This arrest is often mediated by the p53 tumor suppressor pathway, which can activate inhibitors of cyclin-dependent kinases (CDKs), such as p21. mdpi.com
Studies on various anticancer compounds have shown they can cause cell cycle arrest. For example, the compound sugiol (B1681179) has been found to induce G0/G1 arrest in ovarian cancer cells. archivesofmedicalscience.com Other agents have been shown to cause a G2/M arrest by downregulating key proteins like cyclin B1. mdpi.com The ability of a compound to halt the cell cycle is a significant area of cancer research. nih.gov The investigation into this compound's specific effects on cell cycle progression in cancer models is an ongoing field of study to fully elucidate its mode of action.
Enzyme Inhibition Studies and Molecular Target Identification
Enzyme inhibition is a critical area of research for discovering the therapeutic potential of natural compounds. sigmaaldrich.com By blocking or reducing the activity of specific enzymes, inhibitors can regulate metabolic pathways, control cell growth, and serve as a mechanism for many therapeutic drugs. sigmaaldrich.commedcraveonline.com The identification of a molecule's specific protein targets is a foundational step in the drug discovery process. plos.org
Inhibition of Key Enzymes (e.g., PI3K)
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. mdpi.com The PI3K signaling pathway is frequently overactivated in various diseases, making it a significant target for therapeutic inhibitors. mdpi.comnih.gov
As of the current scientific literature, there are no available studies investigating the specific inhibitory effects of this compound on Phosphoinositide 3-kinase (PI3K) or other key enzymes. Research has yet to explore the molecular targets of this compound in the context of enzyme inhibition.
Modulation of Intracellular Signaling Cascades (e.g., LPS-induced NF-κB activation)
The lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) pathway is a critical intracellular signaling cascade that plays a central role in initiating inflammatory responses. nih.govmdpi.com LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a series of events that lead to the activation of NF-κB. mdpi.com This transcription factor then moves into the nucleus to promote the expression of pro-inflammatory genes. mdpi.com The modulation of this pathway is a key area of investigation for anti-inflammatory agents. plos.orgnih.gov
Currently, there are no published research findings on the specific effects of this compound on the LPS-induced NF-κB activation pathway or other defined intracellular signaling cascades.
Ecotoxicological Assessment in Research Models (e.g., Artemia salina larva toxicity)
The brine shrimp (Artemia salina) lethality assay is a common and reliable preliminary model for assessing the toxicity of chemical compounds and natural product extracts. researchgate.netss-pub.orgresearchgate.net The assay determines the median lethal concentration (LC50), which is the concentration of a substance that causes 50% mortality in the test population over a 24-hour period. ss-pub.orgresearchgate.net This bioassay serves as a straightforward, cost-effective method to screen for potential cytotoxic and ecotoxicological effects. researchgate.netar-raniry.ac.id
In a study investigating bioactive metabolites from a shark gill-derived fungus, Penicillium polonicum, this compound was isolated and evaluated for its biological activities. researchgate.netacgpubs.org The research demonstrated that this compound exhibited moderate toxicity against Artemia salina larvae. researchgate.netacgpubs.org However, a specific LC50 value was not reported in this study. In contrast, a separate investigation of compounds from the marine-derived fungus Penicillium aurantiogriseum, which also isolated this compound, found no significant antimicrobial activity against several tested microbes, including Staphylococcus aureus and Candida albicans. nio.res.innih.gov
Table 1: Ecotoxicological and Bioactivity Profile of this compound
| Test Organism/Assay | Source Organism of this compound | Finding | Citation |
|---|---|---|---|
| Artemia salina (Brine Shrimp) | Penicillium polonicum | Moderate toxicity observed | researchgate.net, acgpubs.org |
| Antimicrobial Assay (various microbes) | Penicillium aurantiogriseum | No significant activity (MIC ≥64 μg/mL) | nio.res.in, nih.gov |
Vi. Structure Activity Relationship Sar Studies
Methodological Frameworks for SAR Analysis of Norverrucosidin and its Analogues
The investigation into the structure-activity relationship (SAR) of this compound and its synthetic analogues would necessitate a multi-faceted approach, integrating both experimental and computational methodologies. A primary experimental technique would be the synthesis of a diverse library of this compound analogues. This would involve systematic modifications of the core scaffold to probe the importance of different structural motifs.
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), would be pivotal. "SAR by NMR," a powerful method for identifying and optimizing ligands for protein targets, could be employed to screen for analogues that bind to a target of interest. nih.govnih.gov This technique can rapidly identify low-affinity binders and provide structural information about the binding interaction, guiding the synthesis of more potent compounds.
Another critical experimental approach involves site-directed mutagenesis of the biological target of this compound, if known. nih.govresearchgate.netidtdna.comidtdna.comneb.com By systematically altering amino acid residues in the binding pocket, researchers can identify key interactions between the compound and its target, thereby elucidating the structural basis of its activity.
Identification of Critical Structural Features Contributing to Biological Activity
The initial step in identifying the critical structural features, or the pharmacophore, of this compound would involve a comprehensive analysis of its three-dimensional structure. Computational modeling can be used to align this compound with other known active compounds that share a similar biological target, helping to identify common chemical features essential for bioactivity. researchgate.net
The synthesis and biological evaluation of analogues with systematic structural modifications would be central to this endeavor. For instance, altering the stereochemistry of chiral centers, modifying ring systems, and introducing or removing specific functional groups would provide direct evidence of their contribution to the biological activity. mdpi.comnih.gov Comparing the potency of these analogues would allow for the mapping of the pharmacophore and the identification of regions of the molecule that are tolerant or intolerant to structural changes.
Elucidation of the Impact of Specific Substituents and Functional Groups
A systematic investigation into the role of specific substituents and functional groups is a cornerstone of SAR studies. The introduction of various functional groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. reachemchemicals.comresearchgate.net For example, adding hydroxyl groups can increase solubility and provide new hydrogen bonding opportunities with the target, potentially enhancing binding affinity. nih.gov Conversely, introducing bulky substituents might sterically hinder binding.
The electronic properties of substituents also play a crucial role. Electron-donating and electron-withdrawing groups can alter the charge distribution of the molecule, influencing its interaction with the target and its metabolic stability. mdpi.com By creating a matrix of analogues with varying substituents—for example, exploring different halogens, alkyl groups, and alkoxy groups at various positions on the this compound scaffold—researchers can build a detailed picture of how these modifications modulate biological activity. mdpi.com
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models can predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov
For this compound, a 2D-QSAR model could be developed by calculating a variety of molecular descriptors for a series of its analogues with known biological activities. These descriptors, which can encode topological, electronic, and physicochemical properties, would then be correlated with the biological data using statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.com
A more advanced approach would be the development of a 3D-QSAR model. nih.govnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. mdpi.comfrontiersin.orgwho.int These fields are then correlated with biological activity to create a predictive model that can be visualized as 3D contour maps, highlighting regions where modifications are likely to enhance or diminish activity.
Below is a hypothetical interactive data table illustrating the types of descriptors and data that would be used in a QSAR study of this compound analogues.
| Analogue | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted pIC50 (QSAR Model) |
| This compound | 350.4 | 2.5 | 2 | 5 | 7.8 |
| Analogue 1 | 364.4 | 2.8 | 2 | 5 | 8.1 |
| Analogue 2 | 336.3 | 2.2 | 3 | 5 | 7.5 |
| Analogue 3 | 380.5 | 3.1 | 2 | 6 | 8.5 |
| Analogue 4 | 322.3 | 2.0 | 1 | 4 | 7.2 |
This table demonstrates how various physicochemical properties of hypothetical this compound analogues would be tabulated and used to build a predictive QSAR model. The "Predicted pIC50" column represents the output of such a model, which would guide the design of new, potentially more potent compounds.
Vii. Advanced Analytical and Computational Research Methodologies
Metabolomics and Advanced Chemical Profiling of Producing Organisms
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the chemical capabilities of Norverrucosidin-producing fungi, such as those of the Penicillium genus. nih.govunibo.itmdpi.com Advanced chemical profiling techniques are instrumental in navigating the complex mixture of secondary metabolites produced during fermentation. mdpi.comtandfonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for separating and identifying individual compounds from complex mixtures. nih.govresearchgate.net When coupled with molecular networking, it becomes a powerful tool for the targeted discovery of novel natural products. nih.govbiorxiv.orgmdpi.com This approach organizes the vast amount of data generated by LC-MS/MS into visual networks where structurally similar molecules cluster together. biorxiv.orglcms.cz
This methodology is particularly useful for the guided isolation of compounds like this compound. For instance, in an analysis of a marine-derived fungus, Penicillium aurantiogriseum, LC-MS/MS was used to identify this compound alongside other related pyrone-type polyketides. nih.govmdpi.com Similarly, a study on the shark gill-derived fungus Penicillium polonicum led to the isolation of this compound among other chiral compounds. researchgate.net The molecular network can highlight clusters containing known compounds, such as Verrucosidin (B1238970), allowing researchers to focus on related but potentially new structures like this compound within the same chemical family. nih.govacgpubs.org This strategy significantly streamlines the discovery process, moving from a broad, untargeted analysis to a focused search for specific classes of compounds. mdpi.com
Fungi, including various Penicillium species, are known for their ability to produce a wide array of secondary metabolites with diverse biological activities. tandfonline.comnih.gov Comprehensive profiling of these fungal extracts is essential to understand their full chemical potential. mdpi.com Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and UV detection are routinely used to create detailed chemical fingerprints of these extracts. mdpi.comnih.gov
Studies on Penicillium species have revealed their capacity to produce a broad range of secondary metabolites, which can be influenced by culture conditions. nih.govmdpi.com For example, research on ten different Penicillium species using LC-HRMS (high-resolution mass spectrometry) identified 34 known metabolites, including some with antibacterial and anti-cancer properties. nih.gov The chemical profile of a given fungal strain can be altered by modifying the culture medium, which can in turn influence the production of specific compounds. mdpi.com This comprehensive profiling not only helps in the identification of known compounds like this compound but also aids in the discovery of new natural products and in optimizing their production. mdpi.comresearchgate.net
| Organism | Compound Class | Analytical Technique | Reference |
| Penicillium aurantiogriseum | Pyrone-type polyketides | LC-MS/MS, NMR | nih.govmdpi.com |
| Penicillium polonicum | Chiral compounds | MS, NMR, CD | researchgate.net |
| Penicillium species | Various secondary metabolites | LC-HRMS | nih.gov |
| Fungal Cultures | Secondary metabolites | HPLC-UV-MS, UHPLC-HRMS/MS | mdpi.comnih.gov |
Advanced Spectroscopic Data Analysis for Research
The structural elucidation of complex molecules like this compound relies heavily on the interpretation of spectroscopic data. nih.govijrpas.com Advanced data analysis techniques are increasingly being employed to extract meaningful information from these complex datasets.
Chemometrics utilizes mathematical and statistical methods to analyze chemical data, turning complex measurements into understandable information. analyticon.euresearchgate.netdiva-portal.org In the context of spectroscopy, chemometrics is essential for interpreting data from techniques like Near-Infrared (NIR) and Raman spectroscopy, where significant band overlap can make direct analysis difficult. analyticon.eu Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are applied to spectroscopic data to resolve multivariate problems and make quantitative assessments of complex mixtures from a single spectrum. analyticon.euondalys.frspectroscopyonline.com
For fungal secondary metabolites, chemometrics can be systematically applied to optimize their production. mdpi.comnih.govresearchgate.net By varying cultivation parameters and analyzing the resulting HPLC-UV-MS or UHPLC-HRMS/MS data with chemometric tools, researchers can identify the optimal conditions for producing a target compound. mdpi.com This approach transforms raw data into actionable information, guiding the large-scale cultivation needed for isolating and studying secondary metabolites. researchgate.net
| Technique | Description | Application in Natural Product Research | Key Methods |
| Chemometrics | Application of statistical and mathematical methods to chemical data. | Optimization of secondary metabolite production; interpretation of complex spectroscopic data. mdpi.comnih.govanalyticon.eu | PCA, PLS ondalys.frspectroscopyonline.com |
| Explainable AI (XAI) | AI models that provide transparent and interpretable explanations for their predictions. | Enhancing trust and validation of AI-predicted structures and activities from spectral data. ijrpas.comjhidc.org | SHAP, LIME nih.govresearchgate.net |
In Silico Computational Studies for Molecular Interactions
In silico methods, which involve computer simulations, are invaluable for predicting and analyzing the interactions between small molecules like this compound and their biological targets. nih.govjapsonline.com These computational approaches accelerate the drug discovery process by screening large libraries of compounds and predicting their binding affinities and modes of action. biointerfaceresearch.comumpr.ac.id
Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and specific interactions. nih.govjournaljpri.com For instance, docking studies can reveal hydrogen bonds and hydrophobic interactions between a compound and the active site of a protein. plos.org Such studies have been used to identify potential inhibitors for various protein targets. nih.govmdpi.com
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more dynamic picture of the molecular interactions, helping to validate the docking results and confirm the stability of the predicted binding pose. plos.orgnih.gov These computational studies are crucial for prioritizing compounds for further experimental validation and for understanding the molecular basis of their biological activity. nih.govnih.gov For example, a study on the cytotoxicity of this compound against the HCT116 human colon cancer cell line suggests a potential interaction that could be further explored using these in silico methods. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr This technique is instrumental in drug discovery and medicinal chemistry for predicting the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their energetic favorability.
In a typical molecular docking study of a compound like this compound, the three-dimensional structure of the target protein is obtained from crystallographic data or generated through homology modeling. The ligand's structure is then computationally "docked" into the active site of the protein. The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.
Illustrative Molecular Docking Data for a Hypothetical this compound-Target Complex:
| Parameter | Value | Significance |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |
| Interacting Residues | TYR-82, HIS-240, GLN-76 | Key amino acids in the target's binding pocket that form stabilizing interactions with this compound. |
| Hydrogen Bonds | 2 | Specific, directional interactions that contribute significantly to binding affinity and specificity. |
| Hydrophobic Interactions | 5 | Non-polar interactions that are crucial for the stability of the complex, especially in a biological environment. |
This data is illustrative and intended to represent typical results from a molecular docking simulation.
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. researchgate.netresearchgate.net This technique solves Newton's equations of motion for a system of atoms and molecules to generate a trajectory that describes how the positions and velocities of the particles in the system vary with time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding the dynamics of its interactions with a biological target.
Conformational analysis is a key application of MD simulations. parssilico.com A molecule's biological activity is often dependent on its three-dimensional shape, and MD simulations can reveal the different conformations that a molecule can adopt and the energetic barriers between them. Research on a conformational isomer of the verrucosidin backbone has utilized computational methods to analyze its structure and stability, demonstrating the power of these techniques. mdpi.comresearchgate.net It was shown that different isomers have varying energy levels, and a significant energy barrier can prevent spontaneous transformation between them at room temperature. mdpi.com
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. unair.ac.id The simulation can reveal how the ligand and protein adjust to each other's presence, whether key interactions are maintained over time, and the role of solvent molecules in the binding event. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation. mdpi.com
Illustrative Molecular Dynamics Simulation Data for this compound:
| Parameter | Observation | Interpretation |
| Ligand RMSD | Stable fluctuation around 0.2 nm after initial equilibration. | The ligand remains stably bound in the binding pocket of the target protein throughout the simulation. |
| Protein RMSD | Stable fluctuation around 0.3 nm. | The overall structure of the protein remains stable, with no major conformational changes induced by ligand binding. |
| Conformational Energy | Two major low-energy conformational states identified. | This compound likely exists in a dynamic equilibrium between these two conformations, which may have implications for its biological activity. |
| Key Interaction Persistence | Hydrogen bond with TYR-82 maintained for >90% of the simulation time. | Confirms the importance of this specific interaction for the stability of the complex. |
This data is illustrative and intended to represent typical results from a molecular dynamics simulation.
Viii. Future Research Directions and Emerging Perspectives
Exploration of Undiscovered Biosynthetic Pathways and Cryptic Gene Clusters
The genetic blueprints for natural products like Norverrucosidin are encoded in biosynthetic gene clusters (BGCs) within the producing organism's genome. However, many of these BGCs are not expressed under standard laboratory conditions and are thus referred to as "cryptic" or "orphan." nih.gov These silent clusters represent a vast, untapped reservoir of chemical diversity.
Future research will increasingly focus on awakening these cryptic gene clusters in this compound-producing fungi, such as those from the Penicillium genus. nih.gov This can be achieved through various genome mining strategies:
Cultivation-based approaches: Modifying culture conditions (e.g., nutrient composition, temperature, co-cultivation with other microbes) to trigger the expression of silent BGCs.
Genetic manipulation: Using tools like CRISPR-Cas9 to directly activate or overexpress the regulatory genes that control these pathways.
Heterologous expression: Transferring entire BGCs from the native fungus into a more tractable host organism, like Aspergillus niger or certain bacteria, for production and characterization. researchgate.net
The analysis of microbial genomes has already revealed a multitude of cryptic BGCs with the potential to produce novel natural products. nih.gov By applying these strategies, researchers anticipate the discovery of new this compound-related compounds and a deeper understanding of their biosynthetic logic. The exploration of microorganisms from extreme environments, such as the Greenland Ice Sheet, may also reveal novel BGCs adapted to unique conditions. nih.gov
Strategies for Discovery of Novel this compound Analogues with Targeted Bioactivities
The discovery of new this compound analogues with improved or more specific biological activities is a key objective. Several strategies are being employed to achieve this, moving beyond simple screening of natural sources.
Semisynthetic Modification: This involves chemically modifying the core structure of this compound to create a library of derivatives. This approach has been successful for other mycotoxins, yielding analogues with enhanced therapeutic properties. nih.gov For instance, new analogues like verrucosidinol and verrucosidinol acetate (B1210297) have been isolated and characterized, expanding the family of related compounds. nih.govmdpi.com
Bioassay-Guided Isolation: This traditional but effective method uses specific biological assays to guide the purification process. Extracts from producing fungi are tested for a desired activity (e.g., cytotoxicity against a specific cancer cell line), and the active fractions are progressively purified to isolate the responsible compound. researchgate.net
Combinatorial Biosynthesis: This genetic engineering approach involves mixing and matching biosynthetic genes from different pathways to create "unnatural" natural products. By understanding the gene clusters responsible for verrucosidin (B1238970) biosynthesis, researchers can manipulate the enzymatic assembly line to generate novel structures. researchgate.net
These strategies aim to generate a diverse set of this compound analogues, which can then be screened for a wide range of bioactivities, including anticancer, antimicrobial, and neurotoxic effects. mdpi.comnih.gov
Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms
While this compound is known to be a potent neurotoxin, its precise molecular targets and mechanisms of action are not fully understood. mdpi.com A critical area of future research is the identification of the specific proteins or cellular pathways with which it interacts to exert its biological effects.
Modern approaches to target identification include:
Affinity-Based Methods: Using a labeled this compound molecule as a "bait" to pull its binding partners out of a complex mixture of cellular proteins.
Genetic Screens: Employing techniques like CRISPR-Cas9 or RNA interference to systematically knock out genes in a cell line. researchgate.net By identifying which gene knockouts make the cells resistant to this compound, researchers can pinpoint proteins that are essential for the compound's activity.
Computational Approaches: Using the three-dimensional structure of this compound to computationally "dock" it against libraries of known protein structures, predicting potential binding partners. biorxiv.org
Identifying these targets is crucial, as it can explain the compound's observed bioactivities and potentially reveal new therapeutic applications. mit.edunih.gov For example, understanding how this compound affects cancer cell lines at a molecular level could pave the way for the development of more targeted anticancer therapies. mdpi.comsinobiological.com Furthermore, elucidating these mechanisms will help to better understand the broader physiological impacts of this class of mycotoxins. nih.gov
Development of Sustainable and Scalable Production Methodologies for Research Purposes
To facilitate in-depth research and potential future applications, a reliable and sustainable supply of this compound and its analogues is necessary. Current production often relies on the fermentation of the native fungal strains, which can be slow, low-yielding, and difficult to scale.
Future efforts are focused on developing more efficient and environmentally friendly production platforms:
Process Optimization: Systematically refining fermentation conditions—such as media composition, pH, temperature, and aeration—to maximize the yield from the natural producing organisms.
Heterologous Production: As mentioned earlier, transferring the this compound BGC into a well-characterized industrial microbe like Escherichia coli or Saccharomyces cerevisiae. researchgate.net These hosts can be grown to high densities in bioreactors, offering a more controlled and scalable production process.
Cell-Free Biosynthesis: Reconstituting the entire biosynthetic pathway outside of a living cell by using purified enzymes. While challenging, this approach offers the highest degree of control over the production process.
These advancements aim to create production systems that are not only high-yielding but also align with the principles of a circular economy, potentially using waste materials as feedstocks. ju.senordicenergy.org The goal is to establish a robust platform for producing these complex molecules for research without relying on unsustainable practices. sciencenorway.nonovonordiskfonden.dk
Integration of Advanced Omics Technologies and Artificial Intelligence in Natural Product Discovery
The convergence of "omics" technologies and artificial intelligence (AI) is set to revolutionize the discovery and development of natural products like this compound. nih.gov
Multi-Omics Integration: This approach combines data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a comprehensive picture of the biological system. researchgate.nethspublishing.org By analyzing how these different molecular layers change in response to this compound exposure, researchers can gain deep insights into its mechanism of action and identify biomarkers of its effects. mdpi.com
Predict novel BGCs from genomic data. nih.gov
Identify potential biological targets for this compound and its analogues. nih.gov
Analyze complex metabolomic data to accelerate the discovery of new derivatives.
Design novel analogues with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
